molecular formula C12H25N3 B1421394 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine CAS No. 1235439-57-2

1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine

Cat. No. B1421394
M. Wt: 211.35 g/mol
InChI Key: YYSWLIJSBRAXMR-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine is a chemical compound with the molecular formula C12H25N3 .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine .


Molecular Structure Analysis

The molecular structure of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine consists of a piperazine ring attached to a 2,5-dimethylpyrrolidine ring via an ethyl linker .


Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine .


Physical And Chemical Properties Analysis

1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine has a predicted boiling point of 274.7±8.0 °C and a predicted density of 0.931±0.06 g/cm3 . It also has a molecular weight of 211.35 .

Scientific Research Applications

Anticonvulsant Activity

1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine derivatives have been synthesized and tested for anticonvulsant activity. Studies have shown that several compounds in this category are effective in at least one seizure model, indicating their potential as anticonvulsant agents. For instance, specific compounds demonstrated high activity in the 6-Hz psychomotor seizure test as well as in the maximal electroshock and subcutaneous pentylenetetrazole screens (Kamiński, Rzepka, & Obniska, 2011); (Rybka et al., 2017).

Antimicrobial and Antifungal Activities

Compounds derived from 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine have shown promising results in antimicrobial studies. Some derivatives exhibited excellent antibacterial and antifungal activities when compared to standard drugs, suggesting their potential use in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antiproliferative Effects Against Cancer

Certain derivatives of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Notably, some compounds showed significant activity on all tested cell lines except K562, indicating their potential as anticancer agents (Mallesha et al., 2012).

Neuroprotective Approach in Alzheimer's Disease

A novel compound, incorporating 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine, was designed for a multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease. This compound demonstrated properties such as inhibiting acetylcholinesterase activity and offering neuroprotection against Ab42 toxicity, which are critical in Alzheimer's disease management (Lecanu et al., 2010).

Insecticide Development

Research has been conducted on the use of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine derivatives in developing novel insecticides. These compounds have shown certain growth-inhibiting activities against pests such as the armyworm, indicating their potential application in agriculture (Cai et al., 2010).

Memory Facilitation in Mice

Certain derivatives of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine have been studied for their effects on learning and memory facilitation in mice. Research suggests that these compounds can significantly shorten arrival times and diminish numbers of errors in memory tests, highlighting their potential in cognitive enhancement (Li Ming-zhu, 2012).

Safety And Hazards

I could not find specific safety and hazard information for 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine .

Future Directions

Unfortunately, I could not find specific information on the future directions of research or applications for 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine .

properties

IUPAC Name

1-[2-(2,5-dimethylpyrrolidin-1-yl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSWLIJSBRAXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CCN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228015
Record name 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine

CAS RN

1235439-57-2
Record name 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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